2-Isobutyl-3-methoxy-d3-pyrazine
Description
BenchChem offers high-quality 2-Isobutyl-3-methoxy-d3-pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isobutyl-3-methoxy-d3-pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
588732-63-2 |
|---|---|
Molecular Formula |
C9H11D3N2O |
Molecular Weight |
169.24 |
Purity |
95% min. |
Synonyms |
2-Isobutyl-3-methoxy-d3-pyrazine |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Chemical Properties & Analytical Utilization of 2-Isobutyl-3-methoxy-d3-pyrazine
Executive Summary
2-Isobutyl-3-methoxypyrazine (IBMP) is a potent, biologically active odorant responsible for the characteristic "green" or "vegetal" notes in Capsicum peppers, Sauvignon Blanc, and Cabernet Sauvignon wines. With an odor detection threshold as low as 1–2 ng/L (ppt) in aqueous matrices, accurate quantification presents a significant analytical challenge due to matrix interference and volatility.
This guide details the chemical properties and application of 2-Isobutyl-3-methoxy-d3-pyrazine (IBMP-d3) , the deuterated isotopolog used as the gold-standard Internal Standard (ISTD). By employing IBMP-d3 in a Stable Isotope Dilution Assay (SIDA), researchers can correct for matrix suppression, extraction inefficiency, and instrumental drift, ensuring data integrity suitable for high-stakes R&D and quality control.
Molecular Architecture & Isotopic Fidelity
Understanding the structural difference between the analyte and the ISTD is critical for mass spectrometry method development.
Structural Comparison
The d3-variant is synthesized by replacing the standard methoxy group with a trideuterated methoxy group (
| Feature | Native Analyte (IBMP) | Internal Standard (IBMP-d3) |
| IUPAC Name | 2-methoxy-3-(2-methylpropyl)pyrazine | 2-(methoxy-d3)-3-(2-methylpropyl)pyrazine |
| Formula | ||
| Molecular Weight | 166.22 g/mol | 169.24 g/mol |
| Quantification Ion (m/z) | 124 (Base Peak) | 127 (Base Peak) |
| Secondary Ion (m/z) | 151 | 154 |
Mechanistic Fragmentation (MS Logic)
In Electron Ionization (EI) MS, IBMP undergoes a specific fragmentation known as the McLafferty Rearrangement involving the isobutyl side chain.
-
Mechanism: The isobutyl group loses a propene molecule (
, 42 Da). -
Retention of Label: Crucially, the deuterium label is located on the methoxy group, which remains attached to the pyrazine ring during this primary fragmentation. This ensures the mass shift (+3 Da) is preserved in the daughter ion used for quantification.
DOT Diagram 1: Fragmentation Logic & Isotopic Preservation
Caption: MS fragmentation pathway showing the retention of the deuterated methoxy group in the primary quantification ion (m/z 127).
Physicochemical Profile
The following properties dictate the extraction parameters (e.g., fiber choice, incubation temperature).
| Property | Value | Implications for Protocol |
| LogP (Octanol/Water) | 2.62 | Moderately hydrophobic. Requires non-polar or mixed-mode SPME fibers (e.g., DVB/CAR/PDMS).[1] |
| Boiling Point | ~210°C | Semi-volatile. Requires heated incubation (40–60°C) to promote headspace partitioning. |
| pKa | ~0.8 (Conjugate acid) | Very weak base. pH adjustment is generally unnecessary unless the matrix is extremely acidic (< pH 2). |
| Odor Threshold | 2 ng/L (Water) | Requires extreme sensitivity (SIM or MRM mode). |
| Solubility | Ethanol, Methanol | Stock solutions should be prepared in ethanol; working standards in matrix-matched solvent. |
Analytical Protocol: HS-SPME-GC-MS/MS
This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) .[2] The use of IBMP-d3 allows for "internal calibration," meaning the ratio of analyte/ISTD response is used rather than absolute area, negating errors from fiber wear or injection variability.
Reagents & Materials
-
ISTD Stock: IBMP-d3 (100 mg/L in Ethanol). Store at -20°C.
-
Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). Rationale: CAR captures small volatiles; DVB/PDMS captures larger aromatics.
-
Salt: NaCl (Analytical Grade), baked at 400°C to remove organics.
Step-by-Step Methodology
-
Sample Preparation:
-
Transfer 10 mL of sample (wine/juice/extract) into a 20 mL headspace vial.
-
Add 3g NaCl (Saturation improves volatility via the "salting-out" effect).
-
CRITICAL STEP: Spike with IBMP-d3 to achieve a final concentration of ~20 ng/L (or expected analyte range).
-
-
Equilibration:
-
Incubate vial at 40°C for 10 minutes with agitation (500 rpm).
-
Why? Ensures the deuterated standard equilibrates with the matrix binding sites (e.g., proteins/polyphenols) exactly like the native analyte.
-
-
Extraction:
-
Expose SPME fiber to headspace for 30 minutes at 40°C.
-
-
Desorption & Analysis:
-
Desorb in GC inlet (Splitless mode) at 240°C for 5 minutes.
-
Column: DB-Wax or equivalent polar column (30m x 0.25mm x 0.25µm).
-
DOT Diagram 2: SIDA Analytical Workflow
Caption: Workflow for Stable Isotope Dilution Assay ensuring matrix compensation.
Quality Assurance & Validation Logic
To meet scientific rigor (E-E-A-T), the method must be self-validating.
Linearity & Response Factor
Construct a calibration curve by spiking increasing amounts of native IBMP (e.g., 1–100 ng/L) while keeping IBMP-d3 constant (e.g., 20 ng/L).
Plot the Area Ratio (
Isotope Effects
Deuteration can slightly alter chromatographic retention time (usually < 0.05 min shift).
-
Check: Ensure the integration window covers both the native (slightly slower) and deuterated (slightly faster) peaks if they partially resolve.
-
Cross-Talk: Verify that the IBMP-d3 stock does not contain native IBMP (m/z 124) and that the concentration is not so high that isotopic impurities interfere with the native signal.
Sensitivity Metrics
-
LOD (Limit of Detection): Typically < 0.5 ng/L.
-
LOQ (Limit of Quantification): Typically ~ 1.0 ng/L.
-
Verification: Signal-to-Noise ratio > 10 for the m/z 124 ion at the LOQ.
References
-
Kotseridis, Y., et al. (1999).[3] "Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay." Journal of Chromatography A.
-
Chapman, D.M., et al. (2004).[1] "Yield Effects on 2-methoxy-3-isobutylpyrazine Concentration in Cabernet Sauvignon Using a Solid Phase Microextraction Gas chromatography/mass Spectrometry Method." Journal of Agricultural and Food Chemistry.
-
Sigma-Aldrich. (2024). "Product Specification: 2-Isobutyl-3-methoxypyrazine." Merck/Sigma Technical Sheets.
-
Lacey, M.J., et al. (1991).[4] "Methoxypyrazines in Sauvignon blanc grapes and wines." American Journal of Enology and Viticulture.[4]
Sources
- 1. Yield effects on 2-methoxy-3-isobutylpyrazine concentration in cabernet sauvignon using a solid phase microextraction gas chromatography/mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure and Isotopic Labeling of 2-Isobutyl-3-methoxy-d3-pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Isobutyl-3-methoxy-d3-pyrazine, a deuterated analog of a potent aroma compound. It delves into its molecular structure, the intricacies of its isotopic labeling, and its critical applications, particularly as an internal standard in advanced analytical methodologies.
Introduction: The Significance of Deuteration
2-Isobutyl-3-methoxypyrazine (IBMP) is a naturally occurring compound responsible for the characteristic green, herbaceous, and bell pepper-like aromas in various plants, including grapes and bell peppers.[1][2][3] Its deuterated form, 2-Isobutyl-3-methoxy-d3-pyrazine, is a stable isotope-labeled (SIL) compound where three hydrogen atoms have been replaced by deuterium. This substitution, while minimally altering the chemical properties, provides a distinct mass signature, making it an invaluable tool in analytical chemistry.[4][5]
The use of deuterated compounds has become increasingly vital in drug development and pharmacokinetic studies.[4][6][7] They serve as ideal internal standards in quantitative analyses using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[4][5][8] The co-elution of the deuterated standard with its non-labeled counterpart allows for precise correction of variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and reproducible data.[4][9]
Molecular Structure and Properties
The foundational molecule, 2-isobutyl-3-methoxypyrazine, is a heterocyclic aromatic compound.[10] Its structure consists of a pyrazine ring substituted with an isobutyl group at the second position and a methoxy group at the third position.[1][11][12]
Key Structural Features:
-
Pyrazine Ring: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.
-
Isobutyl Group: A branched alkyl group, (CH₃)₂CHCH₂-, attached to the pyrazine ring.
-
Methoxy Group: A -OCH₃ group attached to the pyrazine ring.
The molecular formula of the non-labeled compound is C₉H₁₄N₂O, with a molecular weight of approximately 166.22 g/mol .[10][12]
Isotopic Labeling: The "d3" Designation
The "-d3" in 2-Isobutyl-3-methoxy-d3-pyrazine signifies that three hydrogen atoms in the molecule have been replaced with deuterium (²H or D), a stable isotope of hydrogen. In this specific isotopologue, the deuterium atoms are typically located on the methoxy group, resulting in a -OCD₃ moiety.[13] This targeted labeling is crucial for its function as an internal standard.
The introduction of deuterium at metabolically stable positions, such as a methoxy group, can also be a strategy in drug design to alter pharmacokinetic profiles by slowing down metabolism.[6][7][14]
Rationale for Methoxy Group Labeling
The methoxy group is a common site for deuterium labeling for several reasons:
-
Synthetic Accessibility: The synthesis of deuterated methoxy groups can often be achieved with high isotopic enrichment using commercially available deuterated reagents like deuterated iodomethane (CD₃I).[15]
-
Chemical Stability: The C-D bond is stronger than the C-H bond, making it less susceptible to cleavage in many chemical and biological processes.[14] This stability is essential for an internal standard, ensuring it doesn't undergo unintended hydrogen-deuterium (H/D) exchange during analysis.[16]
-
Minimal Chromatographic Shift: The substitution of hydrogen with deuterium results in a negligible change in the compound's polarity and chromatographic retention time, ensuring it co-elutes with the non-labeled analyte.[4]
Synthesis and Characterization
The synthesis of 2-Isobutyl-3-methoxy-d3-pyrazine typically involves the methylation of the precursor, 2-isobutyl-3-hydroxypyrazine, using a deuterated methylating agent.[15][17] Several synthetic routes to the parent compound have been developed, which can be adapted for the introduction of the deuterated methoxy group.[17][18]
General Synthetic Approach
A common strategy involves the condensation of an α-amino acid amide with glyoxal, followed by methylation.[15] For the deuterated analog, the final methylation step would employ a reagent such as deuterated methyl iodide (CD₃I).[15]
The following diagram illustrates a generalized workflow for the synthesis and purification of 2-Isobutyl-3-methoxy-d3-pyrazine.
Caption: Synthesis and Characterization Workflow.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the molecular structure, isotopic enrichment, and chemical purity of 2-Isobutyl-3-methoxy-d3-pyrazine.[8][19] A combination of spectroscopic and spectrometric techniques is typically employed.[8][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for determining the precise location of deuterium labeling.[8][19]
-
¹H NMR: The disappearance or significant reduction of the methoxy proton signal confirms successful deuteration.[20]
-
²H NMR: Directly detects the deuterium signal, confirming its presence and providing information about its chemical environment.[20]
-
¹³C NMR: Can show subtle shifts and changes in coupling patterns due to the presence of deuterium.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and determine the isotopic purity.[16][21] The mass spectrum of the deuterated compound will show a molecular ion peak shifted by +3 mass units compared to the non-labeled compound.[20] The relative abundances of the different isotopologues (d0, d1, d2, d3) can be used to calculate the isotopic enrichment.[21]
Table 1: Expected Analytical Data for 2-Isobutyl-3-methoxy-d3-pyrazine
| Analytical Technique | Parameter | Expected Result for Non-labeled | Expected Result for d3-labeled |
| HRMS | Molecular Ion (M+H)⁺ | m/z 167.1233 | m/z 170.1421 |
| ¹H NMR | Methoxy Signal | Singlet at ~3.9 ppm (3H) | Absent or significantly reduced |
| Isotopic Purity (MS) | d3 Isotopologue | N/A | >98% |
Application as an Internal Standard in Bioanalysis
The primary application of 2-Isobutyl-3-methoxy-d3-pyrazine is as an internal standard for the quantification of its non-labeled analog in complex biological matrices like plasma, blood, or tissue samples.[4][5]
Workflow for Quantitative Analysis using LC-MS
The use of a deuterated internal standard is integral to robust and reliable bioanalytical methods.[4] The following diagram illustrates a typical workflow.
Caption: Quantitative Analysis Workflow.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
This analytical approach, known as Isotope Dilution Mass Spectrometry (IDMS), is highly precise because the ratio of the analyte to its stable isotope-labeled internal standard is measured.[22] Since the analyte and the internal standard are chemically identical, they behave identically during sample extraction, chromatography, and ionization in the mass spectrometer.[4] Any sample loss or variation in instrument response will affect both compounds equally, leaving their ratio constant.[4][9] This normalization is what provides the high accuracy and precision of the method.[4]
Conclusion
2-Isobutyl-3-methoxy-d3-pyrazine is a powerful analytical tool for researchers, scientists, and drug development professionals. Its well-defined molecular structure and the strategic placement of deuterium atoms on the methoxy group make it an ideal internal standard for quantitative mass spectrometry-based assays. A thorough understanding of its synthesis, characterization, and proper application is crucial for generating high-quality, reliable data in pharmacokinetic studies and other bioanalytical applications. The use of such stable isotope-labeled standards is a cornerstone of modern analytical science, ensuring the accuracy and integrity of quantitative measurements.[4][19]
References
-
Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. [Link]
-
Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays - PubMed. [Link]
-
Disclosing the Nitrogen Sources via Isotope Labeling Technique and the Formation Mechanism of Pyrazine and Alkylpyrazines during the Heat Treatment of N-(1-Deoxy-d-xylulos-1-yl) - ACS Publications. [Link]
-
Improved Synthesis of Deuterium-Labeled Alkyl Pyrazines for Use in Stable Isotope Dilution Analysis - ACS Publications. [Link]
-
2-Isobutyl-3-methoxypyrazine - SIELC Technologies. [Link]
-
Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model - ACS.org. [Link]
-
Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. [Link]
-
Generation of isotopic pyrazines through the reactions between... - ResearchGate. [Link]
-
Disclosing the Nitrogen Sources via Isotope Labeling Technique and the Formation Mechanism of Pyrazine and Alkylpyrazines during the Heat Treatment of N-(1-Deoxy-d-xylulos-1-yl) - PubMed. [Link]
-
Pyrazine, 2-methoxy-3-(2-methylpropyl)- - the NIST WebBook. [Link]
-
Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development - University of California, Santa Barbara. [Link]
-
The Pherobase Synthesis - 2-isobutyl-3-methoxypyrazine | C9H14N2O. [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). [Link]
-
3-Isobutyl-2-methoxypyrazine - Wikipedia. [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges - PMC. [Link]
-
Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses. [Link]
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC. [Link]
-
Applications of deuteration and methods for H/D exchange a, Deuterated drug molecules - ResearchGate. [Link]
-
Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry - OpenAgrar. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model | The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - YouTube. [Link]
-
The Value of Deuterated Internal Standards - KCAS Bio. [Link]
-
2-Isobutyl-3-methoxypyrazine | C9H14N2O | CID 32594 - PubChem. [Link]
-
Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham E-Theses. [Link]
-
Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed. [Link]
-
Synthesis of Regio- and Stereospecifically Deuterium Labelled 2-Benzylindanes - CORE. [Link]
-
Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine | Request PDF - ResearchGate. [Link]
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- 2. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. 2-Isobutyl-3-methoxypyrazine | C9H14N2O | CID 32594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Isobutyl-3-methoxypyrazine | SIELC Technologies [sielc.com]
- 12. Pyrazine, 2-methoxy-3-(2-methylpropyl)- [webbook.nist.gov]
- 13. openagrar.de [openagrar.de]
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- 20. youtube.com [youtube.com]
- 21. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Methodological & Application
stable isotope dilution assay (SIDA) method for bell pepper flavor profiling
Application Note: High-Precision Flavor Profiling of Capsicum annuum (Bell Pepper) via SIDA-HS-SPME-GC-MS/MS
Abstract
This application note details a robust Stable Isotope Dilution Assay (SIDA) for the absolute quantification of key aroma-active compounds in bell peppers (Capsicum annuum), with a specific focus on the potent "green" odorant 2-isobutyl-3-methoxypyrazine (IBMP). By utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), this protocol overcomes significant matrix effects inherent in fruit tissue. The method ensures high scientific integrity through the use of isotopically labeled internal standards added prior to extraction, providing a self-validating workflow for researchers in food chemistry and flavor science.
Introduction
The "Green" Challenge
The characteristic flavor of bell peppers is driven by a complex interplay of volatiles, but the "gold standard" for the green, vegetative note is 2-isobutyl-3-methoxypyrazine (IBMP) . IBMP has an exceptionally low odor detection threshold (approx. 2 ng/L in water). Other critical contributors include (E,Z)-2,6-nonadienal ("cucumber-like"), hexanal ("cut grass"), and linalool ("floral").
Why SIDA? (The Causality)
Standard external calibration methods fail in bell pepper profiling due to matrix effects . The pectin, sugar, and water content of the pepper pericarp alter the release of volatiles into the headspace (vapor pressure modification). Furthermore, SPME fiber competition can lead to variable extraction yields.
-
The SIDA Solution: By adding a stable isotope-labeled analog (e.g., [
H ]-IBMP) before sample preparation, the internal standard (ISTD) and the analyte experience identical physical losses and matrix suppression. The ratio of Analyte/ISTD remains constant regardless of extraction efficiency, rendering the method self-correcting.
Experimental Design & Key Analytes
The following table outlines the primary targets for a comprehensive bell pepper profile and their respective ions for MS detection.
Table 1: Target Analytes and Mass Spectrometry Parameters
| Compound | Descriptor | Internal Standard (ISTD) | Quantifier Ion ( | Qualifier Ion ( |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | Green Bell Pepper | [ | 124 | 151 |
| (E,Z)-2,6-Nonadienal | Cucumber, Fresh | [ | 69 | 41 |
| Hexanal | Grassy, Green | [ | 44 | 56 |
| Linalool | Floral, Citrus | [ | 93 | 71 |
| Fruity, Rose | [ | 69 | 121 |
Detailed Protocol
Materials & Reagents
-
Standards: Authentic standards of analytes (>98% purity) and their isotopically labeled counterparts (e.g., from aromaLAB or Sigma-Aldrich).
-
Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organic impurities.
-
Enzyme Inhibitor: Calcium Chloride (CaCl
) is recommended to stop lipoxygenase activity immediately upon homogenization, preventing artifact formation of hexanal/nonadienal.
Step-by-Step Methodology
Step 1: Sample Preparation & Enzyme Inhibition
-
Wash fresh bell peppers with distilled water and remove seeds/placenta.
-
Dice the pericarp (flesh) rapidly.
-
Immediate Homogenization: Blend 50 g of pepper tissue with 50 mL of saturated CaCl
solution (1:1 ratio). Rationale: The high salt and calcium concentration instantly halts enzymatic oxidation of fatty acids, preserving the native profile.
Step 2: SIDA Spiking (The Critical Control Point)
-
Weigh 5.0 g of the homogenate into a 20 mL headspace vial.
-
Add 10 µL of the Isotopic Standard Mix (containing known concentrations of [
H ]-IBMP, etc.). -
Add 1.5 g of solid NaCl to the vial (Salting Out). Rationale: Increases ionic strength, driving hydrophobic volatiles into the headspace.
-
Seal immediately with a magnetic screw cap (PTFE/Silicone septum).
Step 3: Equilibration & Extraction (HS-SPME)
-
Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. Rationale: The "bipolar" fiber covers both polar (linalool) and non-polar (IBMP) compounds.
-
Incubation: 40°C for 15 minutes (agitation at 500 rpm).
-
Extraction: Expose fiber to headspace for 30 minutes at 40°C.
Step 4: GC-MS/MS Acquisition
-
Instrument: Agilent 7890B GC / 7000D Triple Quad MS (or equivalent).
-
Column: DB-WAX Ultra Inert (30 m
0.25 mm 0.25 µm). Rationale: Polar column provides superior separation for pyrazines. -
Inlet: Splitless mode, 250°C. Desorption time: 3 mins.
-
Oven Program:
-
40°C hold for 3 min.
-
Ramp 5°C/min to 150°C.
-
Ramp 20°C/min to 240°C (hold 5 min).
-
-
MS Detection: Electron Impact (EI) at 70 eV.[1] Operate in MRM (Multiple Reaction Monitoring) mode for maximum sensitivity (ppt levels) or SIM mode if using single quad.
Data Analysis & Calculation
Quantification is performed using the Response Factor (RF) derived from calibration mixtures.[2]
1. Determine Response Factor (RF):
Inject a calibration standard containing equal amounts of Analyte (
2. Calculate Sample Concentration:
Using the RF, calculate the concentration in the pepper sample:
Note: If the ISTD peak area in a sample is <50% of the average standard run, the extraction failed (leak or fiber damage). Discard data.
Workflow Visualization
The following diagram illustrates the self-validating SIDA workflow.
Figure 1: SIDA workflow ensuring that matrix losses (during Extraction) affect the Analyte and Isotope equally, cancelling out errors.
References
-
Buttery, R. G., et al. (1969).[3] "Characterization of some volatile constituents of bell peppers." Journal of Agricultural and Food Chemistry.
-
Schieberle, P. (1995). "Stable Isotope Dilution Assays in Flavor Analysis." Characterization of Food: Emerging Methods.
-
L. van der Wal, et al. (2022). "Investigation of Biosynthetic Precursors of 3-Isobutyl-2-Methoxypyrazine Using Stable Isotope Labeling Studies in Bell Pepper Fruits." Journal of Agricultural and Food Chemistry. [4]
-
Rawson, A., et al. (2013). "Impact of minimal processing on the volatile profile of fresh-cut bell peppers." Food Chemistry.
Sources
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- 4. Biosynthesis and Analysis of 3-Isobutyl-2-methoxypyrazine in Capsicum annuum (Bell Pepper) Plants [bonndoc.ulb.uni-bonn.de]
sample preparation techniques for methoxypyrazines in complex food matrices
An Application Guide to Sample Preparation for Methoxypyrazine Analysis in Complex Food Matrices
Abstract
Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that significantly influence the sensory profile of numerous food products, including wine, bell peppers, coffee, and potatoes.[1][2] Characterized by their distinct vegetative, earthy, or bell pepper aromas, their presence is critical even at trace concentrations (ng/L or ppt level) due to exceptionally low sensory detection thresholds.[3][4] However, the accurate quantification of MPs is an analytical challenge due to their volatility, low concentrations, and the complexity of food matrices which are rich in interfering compounds.[5][6] Direct instrumental analysis is often impossible, necessitating robust sample preparation to isolate, concentrate, and purify these analytes prior to chromatographic analysis.[5][6] This guide provides an in-depth overview of the principal sample preparation techniques, offering field-proven insights into experimental choices and detailed, validated protocols for researchers and quality control professionals.
The Analytical Imperative: Why Sample Preparation is Crucial
The core challenge in MP analysis lies in the disparity between the analyte concentration and the matrix complexity. Food matrices like wine contain a myriad of compounds, including ethanol, sugars, acids, and phenolics, which can interfere with analysis.[3][7] Effective sample preparation is therefore not merely a preliminary step but a critical determinant of analytical success, designed to achieve three primary goals:
-
Extraction: To move the target MPs from the bulk sample matrix into a simpler, cleaner medium.
-
Concentration: To increase the concentration of the trace-level MPs to a level that is detectable by the analytical instrument.
-
Cleanup: To remove co-extracted matrix components that could interfere with detection or damage the analytical system.
The choice of technique is governed by the specific food matrix, the required sensitivity, laboratory throughput needs, and the availability of instrumentation.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, equilibrium-based pre-concentration technique that has become a cornerstone of volatile and semi-volatile compound analysis in food science.[8][9] It is particularly well-suited for analyzing MPs in liquid matrices like wine and juice.[10][11]
Principle of Operation
A fused-silica fiber coated with a stationary phase (sorbent) is exposed to the headspace (the gas phase) above the sample in a sealed vial.[8] Volatile MPs partition from the sample matrix into the headspace, and then adsorb onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the hot injector of a gas chromatograph (GC), where the analytes are thermally desorbed for analysis.
Causality Behind Experimental Choices
The efficiency of HS-SPME is governed by the partitioning of analytes between the sample matrix, the headspace, and the fiber coating. Several parameters must be optimized to maximize analyte recovery:
-
Fiber Coating: The choice of fiber is critical. For the broad range of polarity and volatility found among MPs, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended for its high affinity and has been shown to result in the highest analyte recoveries.[3][7][8] For routine analysis where fiber longevity is a concern, a 100 µm Polydimethylsiloxane (PDMS) fiber can be used, though it may result in lower recoveries.[3][7]
-
Temperature and Time: Increasing the incubation temperature (typically 40-60°C) increases the vapor pressure of the MPs, shifting the equilibrium toward the headspace and accelerating diffusion, thus shortening the time needed to reach equilibrium.[7][12] Extraction times of 30-60 minutes are common.[8][11]
-
Ionic Strength (Salt Addition): The addition of a salt, such as sodium chloride (NaCl), to the sample increases the ionic strength of the aqueous matrix. This "salting-out" effect decreases the solubility of the organic MPs in the liquid phase, promoting their release into the headspace and enhancing extraction efficiency.[3][8]
-
pH and Ethanol Content: The sample matrix itself has a profound impact. In wine analysis, higher ethanol concentrations can increase the solubility of MPs in the liquid phase, reducing their concentration in the headspace and thus lowering recovery.[3][7][8] Adjusting the pH can also be critical; a pH below 2 has been shown to cause extensive loss of analytes in the headspace.[3][7]
HS-SPME Workflow Diagram
Caption: HS-SPME workflow for methoxypyrazine analysis.
Protocol: HS-SPME of Methoxypyrazines in Wine
This protocol is adapted from established methods for wine analysis.[4][11]
-
Sample Preparation:
-
Pipette 5 mL of wine into a 20 mL headspace vial.
-
Add a deuterated internal standard (e.g., d3-IBMP) for accurate quantification.
-
Add ~2.5 g of sodium chloride (NaCl) to the vial.[11]
-
Immediately seal the vial with a PTFE/silicone septum and crimp cap.
-
-
Equilibration and Extraction:
-
Desorption and Analysis:
-
Retract the fiber and immediately introduce it into the heated GC injector (e.g., 250°C) set to splitless mode.
-
Allow the fiber to desorb for 2-5 minutes to ensure complete transfer of analytes to the GC column.[11]
-
Initiate the GC-MS analysis.
-
Stir Bar Sorptive Extraction (SBSE)
SBSE is another solventless technique that operates on a similar principle to SPME but offers significantly higher extraction capacity.[13] This makes it exceptionally sensitive and a powerful tool for ultra-trace analysis.[14]
Principle of Operation
Instead of a thin fiber, SBSE uses a magnetic stir bar coated with a much larger volume of a sorptive phase, typically polydimethylsiloxane (PDMS).[15] The stir bar is placed directly into a liquid sample (Direct Immersion or DI-SBSE) or suspended in the headspace (Headspace Sorptive Extraction or HSSE).[16] During stirring, analytes partition from the sample into the PDMS phase. After extraction, the bar is removed, rinsed, dried, and thermally desorbed in a dedicated unit connected to a GC-MS system.
Causality Behind Experimental Choices
The primary advantage of SBSE is the ~50-250 times larger volume of the sorbent phase compared to a typical SPME fiber.[14] This results in a much higher phase ratio (sorbent volume / sample volume), leading to more efficient extraction and higher analyte recoveries.[13][15] This enhanced capacity makes SBSE less susceptible to matrix effects and competition for active sites on the sorbent, which can be an issue with SPME at higher analyte concentrations.[14][17] For MPs, DI-SBSE is common, and extraction times can be longer than for SPME, often ranging from 30 to 120 minutes to achieve maximum sensitivity.[16]
SBSE Workflow Diagram
Caption: General experimental workflow for SBSE analysis.
Protocol: SBSE of Methoxypyrazines in Wine
This protocol is based on methodologies optimized for trace-level MP analysis in wine.[14]
-
Sample Preparation:
-
Place 5 mL of wine and a known amount of deuterated internal standard into a 10 or 20 mL vial.
-
-
Extraction:
-
Add a PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness).
-
Seal the vial and stir the sample at room temperature for 60 minutes at ~1000 rpm.
-
-
Post-Extraction:
-
Using clean forceps, remove the stir bar from the vial.
-
Briefly rinse the stir bar with a small amount of Milli-Q water to remove matrix components.
-
Gently dry the stir bar by dabbing with a lint-free tissue.
-
-
Desorption and Analysis:
-
Place the dried stir bar into a glass thermal desorption tube.
-
Place the tube in the autosampler of a thermal desorption unit (TDU) coupled to the GC-MS for automated analysis.
-
Solid-Phase Extraction (SPE)
SPE is a classic and versatile sample preparation technique used for both cleanup and concentration.[18] Unlike SPME or SBSE, it typically involves the use of small amounts of solvents. It is highly effective for cleaning up complex extracts or for isolating analytes from larger sample volumes.[5][19]
Principle of Operation
SPE uses a packed bed of solid sorbent material, contained within a cartridge or disk, to retain analytes from a liquid sample.[19] The process involves four key steps:
-
Conditioning: The sorbent is wetted with a solvent to activate it for analyte retention.
-
Loading: The sample is passed through the sorbent bed. Target analytes are retained on the sorbent while the bulk matrix passes through.
-
Washing: A specific solvent is used to rinse the sorbent, removing weakly bound, interfering compounds.
-
Elution: A different solvent is used to disrupt the analyte-sorbent interactions, eluting the purified and concentrated analytes for analysis.
Causality Behind Experimental Choices
The success of SPE hinges on selecting a sorbent with a high affinity for the target MPs and a low affinity for matrix interferences.[19] For MPs, various polymer-based sorbents or cation exchange resins are often employed.[5] SPE is particularly useful for sample matrices that are not amenable to direct headspace analysis, such as grape homogenates, where it can be used to isolate MPs after an initial solvent extraction step.[20] The multi-step nature of SPE allows for targeted removal of different classes of interferences, providing a very clean final extract.[5]
SPE Workflow Diagram
Caption: The four fundamental steps of Solid-Phase Extraction.
Other Noteworthy Techniques
Solvent-Assisted Flavor Evaporation (SAFE)
SAFE is a specialized high-vacuum distillation technique designed for the gentle and artifact-free isolation of volatile compounds from complex matrices.[21][22] The sample, typically a solvent extract, is introduced into a specialized glass apparatus under high vacuum. The low pressure allows for distillation at very low temperatures (≤40°C), which prevents the thermal degradation of labile aroma compounds and avoids the formation of artifacts that can occur with traditional distillation methods.[21] SAFE is considered a gold-standard method for obtaining an extract that faithfully represents the volatile profile of a food, but it is more labor-intensive than other techniques.[22]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Originally developed for pesticide analysis, the QuEChERS approach has been adapted for the determination of MPs in wine.[5][6] The method involves two main stages: a liquid-liquid extraction of the sample using a solvent (e.g., toluene) and salting-out agents (e.g., MgSO₄, NaCl), followed by a cleanup step using dispersive SPE (d-SPE), where a small amount of sorbent is added to the extract to remove interferences.[5][23] QuEChERS is valued for its high throughput and effectiveness, offering a pragmatic balance of speed and efficiency.[5][6]
Comparative Summary of Techniques
| Feature | HS-SPME | SBSE | SPE | SAFE | QuEChERS |
| Principle | Headspace Adsorption | Sorptive Extraction | Solid-Liquid Partitioning | High-Vacuum Distillation | Solvent Extraction & d-SPE |
| Solvent Use | Solvent-free | Solvent-free | Low (for elution) | High (for initial extract) | Moderate |
| Throughput | High (easily automated) | Medium (automation available) | Medium to High | Low | High |
| Sensitivity | High (ng/L) | Very High (sub-ng/L)[16] | High (dependent on sample vol.) | High | Good (ng/L)[23] |
| Common Matrices | Wine, Juice, Beer[8] | Wine, Musts[14] | Grape Homogenates, Extracts[20] | Research, Flavor Profiling[21] | Wine[23] |
| Key Advantage | Fast, simple, solvent-free | Highest sensitivity, high capacity | Excellent cleanup | Gentle, artifact-free | Fast, high throughput |
| Key Limitation | Fiber fragility, matrix effects | Requires thermal desorption unit | Multi-step, requires solvent | Labor-intensive, specialized glassware | Not solvent-free |
Conclusion
The selection of an appropriate sample preparation technique is paramount for the successful analysis of methoxypyrazines in complex food matrices. For routine, high-throughput analysis of liquid samples like wine, HS-SPME offers an excellent balance of speed, sensitivity, and automation.[5] When the highest sensitivity is required for ultra-trace quantification, SBSE is the method of choice due to its superior extraction capacity.[14] SPE remains an indispensable tool for sample cleanup, especially for solid or semi-solid matrices that require an initial extraction, while QuEChERS provides a rapid and effective alternative. Finally, SAFE is the benchmark for research applications where preventing artifact formation is critical. By understanding the principles and practical considerations behind each method, researchers can confidently select and optimize a workflow that is fit-for-purpose, ensuring the generation of accurate and reliable data for these potent aroma compounds.
References
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Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines. (n.d.). VTechWorks. Retrieved February 25, 2026, from [Link]
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Sala, C., Busto, O., & Guasch, J. (2002). Headspace solid-phase microextraction analysis of 3-alkyl-2-methoxypyrazines in wines. Journal of Chromatography A, 953(1-2), 1-7. Available from: [Link]
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Prakh, A. V., Yakuba, Y. F., & Redka, V. M. (2024). Determination of methoxypyrazines in dry wines. BIO Web of Conferences, 108, 25004. Available from: [Link]
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Whiton, R. S., & Zoecklein, B. W. (2002). Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines. American Journal of Enology and Viticulture, 53(4), 301-305. Available from: [Link]
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Harris, R. L. N., Lacey, M. J., Brown, W. V., & Allen, M. S. (1986). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Vitis, 25, 21-26. Available from: [Link]
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Hjelmeland, A. K., Wylie, P. L., & Ebeler, S. E. (2016). A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC–MS/MS method for methoxypyrazine analysis in wine. Talanta, 148, 336-345. Available from: [Link]
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Parr, W. V., et al. (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. Molecules, 26(1), 20. Available from: [Link]
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Sala, C., Busto, O., Guasch, J., & Zamora, F. (2000). Headspace solid-phase microextraction method for determining 3-alkyl-2-methoxypyrazines in musts by means of polydimethylsiloxane-divinylbenzene fibres. Journal of Chromatography A, 880(1-2), 93-99. Available from: [Link]
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Parr, W. V., et al. (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. Lincoln University Research Archive. Available from: [Link]
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Engel, W., Bahr, T., & Schieberle, P. (1999). Solvent-assisted flavor evaporation (SAFE) - a new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices. European Food Research and Technology, 209(3-4), 237-241. Available from: [Link]
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Ryona, I., Pan, B. S., & Sacks, G. L. (2010). Correlation of 3-isobutyl-2-methoxypyrazine to 3-isobutyl-2-hydroxypyrazine during maturation of bell pepper (Capsicum annuum) and wine grapes (Vitis vinifera). Journal of Agricultural and Food Chemistry, 58(18), 10138-10144. Available from: [Link]
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Whiton, R. S., & Zoecklein, B. W. (2002). Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines. VTechWorks. Available from: [Link]
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Hjelmeland, A. K., Wylie, P. L., & Ebeler, S. E. (2016). A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC-MS/MS method for methoxypyrazine analysis in wine. Talanta, 148, 336-345. Available from: [Link]
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Journal of Shahrekord University of Medical Sciences. (n.d.). Validation of an analytical method for determination of eight food dyes in beverage and fruit roll-ups by ion-pair HPLC-DAD. Retrieved February 25, 2026, from [Link]
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Roberts, D. D., & Pollien, P. (2000). Solid-Phase Microextraction Method Development for Headspace Analysis of Volatile Flavor Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2430-2437. Available from: [Link]
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Sala, C., Busto, O., & Guasch, J. (2004). Determination of 3-alkyl-2-methoxypyrazines in grapes, musts and wines: a review. Analytica Chimica Acta, 513(1), 27-37. Available from: [Link]
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Prakh, A. V., Yakuba, Y. F., & Redka, V. M. (2024). Determination of methoxypyrazines in dry wines. ResearchGate. Retrieved February 25, 2026, from [Link]
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Digital.CSIC. (2022). Optimization of stir bar sorptive extraction.pdf. Retrieved February 25, 2026, from [Link]
-
Green, D. B., et al. (2022). Optimized Solid-Phase Mesh-Enhanced Sorption from Headspace (SPMESH) for Rapid Sub-ng/kg Measurements of 3-Isobutyl-2-methoxypyrazine (IBMP) in Grapes. Molecules, 27(19), 6195. Available from: [Link]
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Shimadzu. (n.d.). Sample Preparation Techniques for Food Analysis. Retrieved February 25, 2026, from [Link]
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Guentert, C. (2023). Biosynthesis and Analysis of 3-Isobutyl-2-methoxypyrazine in Capsicum annuum (Bell Pepper) Plants. bonndoc. Available from: [Link]
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University of California, Davis. (2015). A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC–MS/MS method for methoxypyrazine analysis in wine. Food Safety and Measurement Facility. Retrieved February 25, 2026, from [Link]
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ResearchGate. (n.d.). Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines | Request PDF. Retrieved February 25, 2026, from [Link]
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Al-Qadri, A. M., et al. (2023). Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. PMC. Available from: [Link]
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ResearchGate. (n.d.). Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts and Wines | Request PDF. Retrieved February 25, 2026, from [Link]
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Van Wyk, N., et al. (2021). Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Considerations. PMC. Available from: [Link]
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LCGC International. (n.d.). Sample Preparation for Food Contaminant Analysis. Retrieved February 25, 2026, from [Link]
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Phenomenex. (2016). Understanding SPE Validation – Accuracy & Precision. Retrieved February 25, 2026, from [Link]
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Organomation. (n.d.). Understanding Solvent-Assisted Flavor Evaporation (SAFE). Retrieved February 25, 2026, from [Link]
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ResearchGate. (2009). (PDF) Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. Retrieved February 25, 2026, from [Link]
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Fontana, A., & Bottini, R. (2016). QuEChERS Method for the Determination of 3-Alkyl-2-methoxypyrazines in Wines by Gas Chromatography-Mass Spectrometry. Food Analytical Methods, 9, 3179-3186. Available from: [Link]
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Merck Millipore. (n.d.). Headspace sorptive extraction (HSSE), stir bar sorptive extraction (SBSE), and solid phase microextraction (SPME) applied to the analysis of roasted Arabica coffee and coffee brew. Retrieved February 25, 2026, from [Link]
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Bicchi, C., et al. (2002). Headspace sorptive extraction (HSSE), stir bar sorptive extraction (SBSE), and solid phase microextraction (SPME) applied to the analysis of roasted Arabica coffee and coffee brew. Journal of Agricultural and Food Chemistry, 50(3), 449-459. Available from: [Link]
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Guillaumie, S., et al. (2013). Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. PMC. Available from: [Link]
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Semantic Scholar. (2022). Optimized Solid-Phase Mesh-Enhanced Sorption from Headspace (SPMESH) for Rapid Sub-ng/kg Measurements of 3-Is. Retrieved February 25, 2026, from [Link]
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ResearchGate. (n.d.). Best Practices for Single-Laboratory Validation of Chemical Methods for Trace Elements in Foods. Part I-Background and General Considerations | Request PDF. Retrieved February 25, 2026, from [Link]
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Rodrigues, K. E., et al. (2005). Stir bar sorptive extraction based on restricted access material for the direct extraction of caffeine and metabolites in biological fluids. Journal of Chromatography A, 1075(1-2), 1-8. Available from: [Link]
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Wen, Y., et al. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem, 24(17), e202300362. Available from: [Link]
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Villamor, R. R., et al. (2016). Determination of ppq-levels of alkylmethoxypyrazines in wine by stirbar sorptive extraction combined with multidimensional gas chromatography-mass spectrometry. Food Chemistry, 205, 290-296. Available from: [Link]
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ResearchGate. (n.d.). Methoxypyrazines biosynthesis and metabolism in grape: A review. Retrieved February 25, 2026, from [Link]
-
Dunlevy, J. D., et al. (2010). Two O-methyltransferases involved in the biosynthesis of methoxypyrazines: grape-derived aroma compounds important to wine flavour. Journal of Experimental Botany, 61(13), 3565-3576. Available from: [Link]
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Troubleshooting & Optimization
minimizing matrix effects in grape juice analysis using IBMP-d3
Technical Support Center: Grape Juice Analysis
A Researcher's Guide to Minimizing Matrix Effects in IBMP Quantification Using IBMP-d3
Welcome to the Technical Support Center for advanced grape juice analysis. This guide is designed for researchers, analytical scientists, and quality control professionals who are using Stable Isotope Dilution Analysis (SIDA) with 3-isobutyl-2-methoxypyrazine-d3 (IBMP-d3) for the accurate quantification of IBMP in complex grape juice and must matrices.
As a Senior Application Scientist, I understand that while SIDA is the gold standard for correcting matrix effects, its successful implementation requires a nuanced understanding of potential pitfalls.[1] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind each step to ensure the integrity and accuracy of your results.
The Challenge: The Grape Juice Matrix
Grape juice is a complex mixture of sugars, organic acids, phenolic compounds, and other endogenous components.[2] These matrix components can significantly interfere with the ionization of the target analyte, IBMP, in a mass spectrometer's ion source, a phenomenon known as matrix effect. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[3][4]
While the use of a stable isotope-labeled internal standard like IBMP-d3 is designed to compensate for these effects, its efficacy is not absolute and depends on precise analytical execution. This guide will address the common issues that can compromise the power of this technique.
Core Principle: Stable Isotope Dilution Analysis (SIDA)
SIDA relies on the addition of a known quantity of an isotopically labeled version of the analyte (the internal standard, IS) to the sample at the earliest stage of preparation. The key assumption is that the analyte and the IS behave identically during extraction, cleanup, and ionization.[5][6] Because they are chemically identical, they should experience the same degree of matrix-induced suppression or enhancement. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio should remain constant regardless of matrix effects or sample losses.
Caption: Workflow of Stable Isotope Dilution Analysis (SIDA).
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your analysis in a question-and-answer format.
Q1: My analyte (IBMP) and internal standard (IBMP-d3) show different recovery rates. What's going on?
This is a critical issue that undermines the core principle of SIDA. Several factors could be at play:
-
Differential Ion Suppression: This is the most likely culprit. Even though IBMP and IBMP-d3 are chemically similar, a slight separation during chromatography can cause them to elute into the mass spectrometer at slightly different times.[3] If a region of high matrix interference elutes between them, they will experience different degrees of ion suppression, leading to an inaccurate ratio.
-
Incomplete Co-elution: The deuterium isotope effect can sometimes lead to a slight difference in retention time between the analyte and the deuterated standard on a reversed-phase column.[5] While often negligible, in a complex matrix, this can be enough to cause differential matrix effects.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of IBMP and IBMP-d3 from a clean standard solution and a matrix sample. Zoom in on the peaks. Is there any separation? Even a slight shoulder on one of the peaks can indicate a problem.
-
Optimize Chromatography:
-
Adjust Gradient: A shallower gradient around the elution time of IBMP can improve resolution from matrix components and enhance co-elution.
-
Column Choice: While C18 columns are common, a phenyl-hexyl column can offer different selectivity for aromatic compounds like methoxypyrazines and may improve separation from interfering matrix components.[7]
-
-
Perform a Post-Column Infusion Experiment: This experiment is invaluable for identifying regions of ion suppression in your chromatogram.[3] By infusing a constant stream of IBMP and IBMP-d3 post-column while injecting a blank matrix extract, you can visualize where dips in the signal occur. If your analytes elute in one of these suppression zones, chromatographic optimization is necessary.
Q2: I'm experiencing low recovery for both IBMP and IBMP-d3 during sample preparation. What are the likely causes?
Low recovery points to issues with your sample extraction and cleanup, most commonly with Solid-Phase Extraction (SPE).
-
Incorrect SPE Sorbent or Protocol: The choice of SPE sorbent and the solvents used for loading, washing, and eluting are critical.
-
Column Overload: Exceeding the binding capacity of the SPE cartridge will result in the loss of your analytes.
Troubleshooting Steps:
-
Check SPE Sorbent: For a moderately non-polar compound like IBMP, a reversed-phase sorbent like C18 is a good starting point. However, if the grape juice matrix is particularly complex, a polymer-based sorbent might offer better cleanup.
-
Optimize SPE Protocol:
-
Conditioning: Ensure the sorbent is properly wetted with a strong organic solvent (e.g., methanol) followed by an equilibration step with a weak solvent (e.g., water).
-
Loading: Do not let the cartridge dry out before loading the sample. Load the sample at a slow, consistent flow rate.
-
Washing: Use the strongest possible wash solvent that does not elute your analytes. This will remove more interferences. You may need to experiment with different percentages of organic solvent in water.
-
Elution: Ensure your elution solvent is strong enough to desorb the analytes completely. You may need to increase the volume or the percentage of organic solvent.
-
-
Evaluate Sample Pre-treatment: Grape juice may need to be diluted before loading onto the SPE cartridge to prevent sugars and other matrix components from clogging the sorbent.
Q3: My results are inconsistent and not reproducible. Where should I start looking for the problem?
Inconsistent results are often a sign of variability in sample preparation or instrument performance.
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Ion Source Contamination: The complex grape juice matrix can quickly contaminate the ion source of the mass spectrometer, leading to signal drift and poor reproducibility.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure all samples, calibrators, and quality controls are treated identically. Use precise pipetting techniques and consistent timing for each step.
-
Check for Ion Source Contamination: Regularly inspect and clean the ion source components according to the manufacturer's recommendations. High-sugar matrices like grape juice can necessitate more frequent cleaning.
-
Optimize ESI Source Parameters: The efficiency of ionization can be affected by parameters like nebulizer gas pressure, drying gas temperature and flow rate, and capillary voltage. These may need to be optimized for the specific conditions of your grape juice analysis.[8][9][10][11]
-
Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for less polar compounds like IBMP.[12][13] If you have access to an APCI source, it may be worth evaluating for this application.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for extracting IBMP from grape juice using a C18 SPE cartridge.
-
Sample Pre-treatment:
-
Centrifuge the grape juice sample to remove any solids.
-
Dilute the supernatant 1:1 with deionized water.
-
Spike the diluted sample with a known concentration of IBMP-d3 internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through a C18 SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak solvent (e.g., 10% methanol in water) to remove polar interferences like sugars and acids.
-
-
Elution:
-
Elute the IBMP and IBMP-d3 with a small volume (e.g., 2 x 1 mL) of a strong solvent (e.g., acetonitrile or methanol) into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water).
-
Protocol 2: LC-MS/MS Analysis
These are typical starting parameters for the analysis of IBMP. Optimization will be required for your specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18 or Phenyl-Hexyl, 2.1 x 100 mm, <3 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a shallow gradient, e.g., 5-95% B over 10 min |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive (or APCI Positive) |
| MS/MS Transitions | IBMP: e.g., m/z 167 -> 124; IBMP-d3: e.g., m/z 170 -> 127 |
Data Presentation: Evaluating Matrix Effects
To quantitatively assess matrix effects, you can perform the following experiment:
-
Prepare a standard of IBMP and IBMP-d3 in a clean solvent (e.g., mobile phase).
-
Prepare a blank grape juice sample using your extraction protocol.
-
Spike the extracted blank matrix with the same concentration of IBMP and IBMP-d3 as the clean solvent standard.
-
Analyze both samples and compare the peak areas.
The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
| Analyte | Peak Area in Solvent | Peak Area in Matrix | Matrix Effect (%) |
| IBMP | 1,200,000 | 780,000 | 65% (Suppression) |
| IBMP-d3 | 1,150,000 | 750,000 | 65.2% (Suppression) |
In this example, both the analyte and the internal standard experience similar levels of ion suppression, indicating that the use of IBMP-d3 is effectively compensating for the matrix effect. If the matrix effect percentages were significantly different, it would indicate a problem with differential ion suppression.[3]
Logical Relationships and Troubleshooting Workflow
Caption: Troubleshooting workflow for IBMP analysis.
By systematically following this guide, you will be better equipped to identify and resolve the challenges associated with minimizing matrix effects in grape juice analysis, leading to more accurate and reliable data.
References
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Development of a novel LC-MS/MS method for the detection of adulteration of South African sauvignon blanc wines with 3-alkyl-2-m. (n.d.). SciSpace. Retrieved from [Link]
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Determination of Pesticides in Grape Juices by QuEChERS and Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). SciELO. Retrieved from [Link]
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The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. (2016). RSC Publishing. Retrieved from [Link]
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Survey of 3-alkyl-2-methoxypyrazine Content of South African Sauvignon Blanc Wines Using a Novel LC-APCI-MS/MS Method. (2009). PubMed. Retrieved from [Link]
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Survey of 3-alkyl-2-methoxypyrazine content of South African Sauvignon Blanc wines using a novel LC-APCI-MS/MS method. (2025). ResearchGate. Retrieved from [Link]
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Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination. (2020). Taylor & Francis Online. Retrieved from [Link]
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Pesticide residue analysis of fruit juices by LC–MS/MS direct injection. One year pilot survey. (n.d.). Zenodo. Retrieved from [Link]
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The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). LCGC International. Retrieved from [Link]
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High-Throughput Quantification of 32 Bioactive Antioxidant Phenolic Compounds in Grapes, Wines and Vinification Byproducts by LC-MS/MS. (2021). PubMed. Retrieved from [Link]
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The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. (2004). hdb. Retrieved from [Link]
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Optimizing the Agilent Multimode Source. (n.d.). Agilent. Retrieved from [https://www.agilent.com/cs/library/technicaloverviews/public/5990-5833EN_L owRes.pdf]([Link] owRes.pdf)
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Ion suppression correction and normalization for non-targeted metabolomics. (2025). PMC - NIH. Retrieved from [Link]
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Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. (n.d.). ResearchGate. Retrieved from [Link]
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Evaluation of blood impurity removal efficiency using the QuEChERS method. (n.d.). Springer. Retrieved from [Link]
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LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. (n.d.). Shimadzu. Retrieved from [Link]
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High-Throughput Quantification of 32 Bioactive Antioxidant Phenolic Compounds in Grapes, Wines and Vinification Byproducts by LC–MS/MS. (2021). MDPI. Retrieved from [Link]
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Ion Suppression in LC–MS–MS Analysis. (n.d.). Scribd. Retrieved from [Link]
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Quantitative Survey of 3-alkyl-2-methoxypyrazines and First Confirmation of 3-ethyl-2-methoxypyrazine in South African Sauvignon blanc Wines. (n.d.). CABI Digital Library. Retrieved from [Link]
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Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016). Spectroscopy Online. Retrieved from [Link]
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Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. (2025). MDPI. Retrieved from [Link]
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A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes. (n.d.). PMC - NIH. Retrieved from [Link]
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Liquid Chromatographic Strategies for Separation of Bioactive Compounds in Food Matrices. (2018). PMC. Retrieved from [Link]
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Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines. (n.d.). VTechWorks. Retrieved from [Link]
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Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024). LCGC International. Retrieved from [Link]
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Multi-residue analysis method based on QuEChERS coupled with UHPLC for pesticides and effect of the biological matrices on. (n.d.). SSRN. Retrieved from [Link]
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Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. Retrieved from [Link]
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Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues. (n.d.). PMC. Retrieved from [Link]
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Rapid Quantification of Grape Juice Phenolics Using UPLC-QDa Mass Detection. (n.d.). Waters. Retrieved from [Link]
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Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. (n.d.). Waters Corporation. Retrieved from [Link]
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LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr. (n.d.). PMC. Retrieved from [Link]
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Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. (n.d.). PMC. Retrieved from [Link]
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Specific methods for the analysis of grape sugar (rectified concentrated grape musts). (n.d.). OIV. Retrieved from [Link]
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Safety Operating Guide
Technical Guide: Personal Protective Equipment and Safe Handling of 2-Isobutyl-3-methoxy-d3-pyrazine
This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Isobutyl-3-methoxy-d3-pyrazine. Designed for researchers and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety and compound integrity.
The subject compound, a deuterated pyrazine derivative, presents a dual challenge: mitigating the toxicological risks inherent to its chemical class while preserving its valuable isotopic enrichment. The protocols herein address both of these critical aspects.
Core Hazard Assessment and Mitigation
2-Isobutyl-3-methoxy-d3-pyrazine shares the primary hazard profile of its non-deuterated analogue, 2-Isobutyl-3-methoxypyrazine (CAS 24683-00-9). A thorough understanding of these hazards is the foundation of a robust safety plan.
-
Health Hazards : The compound is classified as an irritant to the eyes, skin, and respiratory system.[1][2] Inhalation of vapors may cause respiratory tract irritation, and at high concentrations, could lead to central nervous system depression.[1][2] It may also be harmful if swallowed.[2]
-
Physical Hazards : This is a combustible liquid with a flashpoint of approximately 80°C (176°F).[2][3] Its vapors are heavier than air and can accumulate, creating a fire hazard if an ignition source is present.[3][4]
-
Isotopic Stability : As a deuterated compound, its primary value lies in its isotopic purity. This purity is threatened by H/D (Hydrogen/Deuterium) exchange with atmospheric moisture.[5] Therefore, handling procedures must be meticulously designed to prevent exposure to humidity.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a requirement but a critical control measure. The following table summarizes the minimum PPE based on the specific laboratory task.
| Task | Engineering Controls | Eye/Face Protection | Hand Protection | Body & Respiratory Protection |
| Receiving & Storage | General Laboratory Ventilation | Safety Glasses | Nitrile Gloves | Lab Coat |
| Weighing & Aliquoting | Chemical Fume Hood | Chemical Safety Goggles | Chemically Resistant Nitrile Gloves | Flame-Resistant Lab Coat |
| Solution Preparation | Chemical Fume Hood | Chemical Safety Goggles | Chemically Resistant Nitrile Gloves | Flame-Resistant Lab Coat |
| Spill Cleanup | Chemical Fume Hood (if feasible) | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Neoprene Gloves | Chemical-Resistant Coverall; Respirator (if vapors are generated) |
Detailed PPE Specifications
-
Eye and Face Protection : Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 are mandatory whenever the compound is handled outside of its sealed container.[1][6] A face shield should be worn over goggles during procedures with a higher risk of splashing.[6]
-
Hand Protection : Chemically resistant gloves, such as nitrile, are essential to prevent skin contact and irritation.[1][6] Always consult the glove manufacturer's compatibility chart. Contaminated gloves must be removed and disposed of properly before leaving the work area.[7]
-
Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[6] For large-scale operations or spill response, a chemical-resistant apron or coverall is recommended.[8]
-
Respiratory Protection : All handling of open containers must occur within a certified chemical fume hood to maintain low airborne concentrations.[1] If a fume hood is not available or if there is a risk of generating aerosols or high vapor concentrations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1][3] All respirator use must be part of a comprehensive respiratory protection program that meets OSHA's 29 CFR 1910.134 standards.[1]
Operational Workflow: From Storage to Disposal
This section provides a step-by-step methodology for the safe handling of 2-Isobutyl-3-methoxy-d3-pyrazine, designed to protect both the user and the compound.
Experimental Protocol: Safe Handling and Use
-
Preparation : Before retrieving the compound, ensure the chemical fume hood is operational and the workspace is clear. Don all required PPE as specified in the table above.
-
Inert Atmosphere Handling : To prevent isotopic degradation, it is highly recommended to handle the compound under a dry, inert atmosphere (e.g., argon or nitrogen).[5][9] This is particularly crucial when aliquoting material for long-term storage.
-
Equilibration : If the compound is stored refrigerated, allow the container to warm to room temperature before opening. This critical step prevents atmospheric moisture from condensing inside the cold container, which would compromise isotopic purity.[5]
-
Weighing and Transfer : Conduct all weighing and transfers within the fume hood. Use spark-proof tools. Keep the primary container tightly sealed when not in use.[1]
-
Storage : Store the compound in its original, tightly sealed amber container to protect it from light and moisture.[5] The storage location should be a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials like strong acids and oxidizing agents.[1][7]
The following diagram illustrates the complete, self-validating workflow for handling this compound.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
